Dual 17β-HSD1/17β-HSD2 Inhibition Potency vs. Selective 17β-HSD1 Inhibitors
4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol inhibits both human 17β-HSD1 and 17β-HSD2 with high potency, unlike the selective inhibitor 17β-HSD1-IN-1 which shows minimal activity against 17β-HSD2 [1].
| Evidence Dimension | Inhibitory potency (IC50) against 17β-HSD1 and 17β-HSD2 |
|---|---|
| Target Compound Data | 17β-HSD1 IC50 = 5.20 nM; 17β-HSD2 IC50 = 0.630 nM |
| Comparator Or Baseline | 17β-HSD1-IN-1: 17β-HSD1 IC50 = 5.6 nM; 17β-HSD2 IC50 = 3155 nM |
| Quantified Difference | Target compound is ~5000-fold more potent against 17β-HSD2 (0.630 nM vs 3155 nM) and equipotent against 17β-HSD1 (5.20 nM vs 5.6 nM) |
| Conditions | Human placental cytosolic 17β-HSD1 assay using [3H]-E1 and NADPH; human placental microsomal 17β-HSD2 assay using [3H]-E2 and NAD+ |
Why This Matters
This dual inhibition profile is essential for researchers modeling estrogen homeostasis where both E1 activation (via 17β-HSD1) and E2 inactivation (via 17β-HSD2) are simultaneously relevant, a scenario not addressable by mono-selective inhibitors.
- [1] BindingDB Entry BDBM50466021 (CHEMBL4295076). Affinity Data for 17β-HSD1 (IC50=5.20 nM) and 17β-HSD2 (IC50=0.630 nM). Accessed April 2026. View Source
